![molecular formula C10H18O4 B133220 2-甲基-2-[2-(2-甲基-1,3-二氧杂环戊烷-2-基)乙基]-1,3-二氧杂环戊烷 CAS No. 944-26-3](/img/structure/B133220.png)

2-甲基-2-[2-(2-甲基-1,3-二氧杂环戊烷-2-基)乙基]-1,3-二氧杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

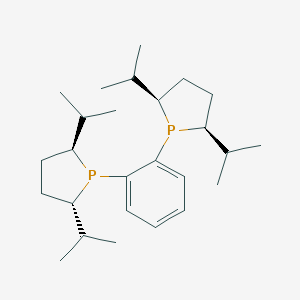

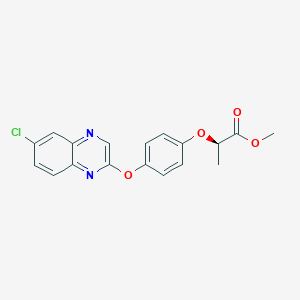

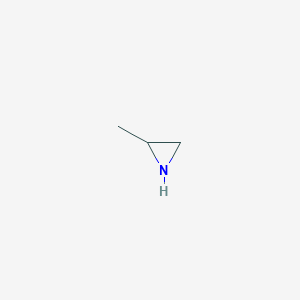

The compound "2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane" is a chemical structure that is part of the 1,3-dioxolane family, which is known for its applications in organic synthesis and polymer chemistry. The 1,3-dioxolane moiety is a common motif in various synthetic intermediates and has been utilized in the formation of polymers and other complex organic molecules.

Synthesis Analysis

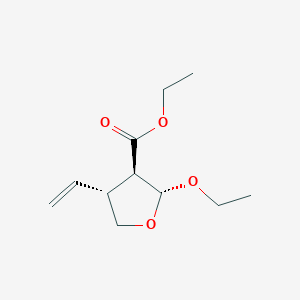

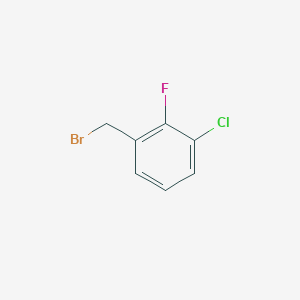

The synthesis of 1,3-dioxolane derivatives can be achieved through various methods. For instance, 2-ethyl-2-methyl-5-methylene-1,3-dioxolan-4-one was synthesized from β-chlorolactic acid and ketones, followed by dehydrochlorination . Another method involves the reaction of 4-hydroxy-2-butanone with ethylene glycol using a weak acid catalyst to yield 2-methyl-1,3-dioxolane-2-ethanol, which can be further brominated to produce 2-(2-bromoethyl)-2-methyl-1,3-dioxolane . Additionally, the synthesis of ethyl 2-[3-(1,3-dioxolane-2-yl)-1-hydroxypropylphenyl]-2-methylpropionate was achieved by a Grignard reaction involving 2-(2-bromoethyl)-1,3-dioxolane .

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which can be substituted at various positions to create different derivatives. The stereochemistry of these compounds can be complex, as seen in the dirhodium(II)-catalyzed reactions forming 1,3-dioxolanes as mixtures of diastereoisomers . The molecular structure is crucial for the reactivity and the physical properties of these compounds.

Chemical Reactions Analysis

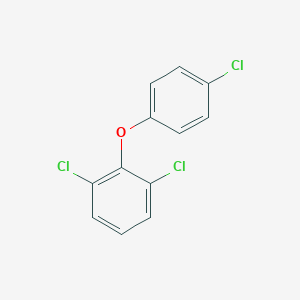

1,3-Dioxolane and its derivatives participate in a variety of chemical reactions. For example, 1,3-dioxolane can react with electron-deficient alkenes to give 1:1 adducts, with the reaction being promoted by the presence of oxygen . The polymerization of 1,3-dioxolane derivatives has been explored, with radical and cationic routes being used to polymerize 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane . Cationic ring-opening polymerization behavior has also been studied for compounds like 2-ethenyl-4-methylene-1,3-dioxolane and 2-isopropenyl-4-methylene-1,3-dioxolane .

Physical and Chemical Properties Analysis

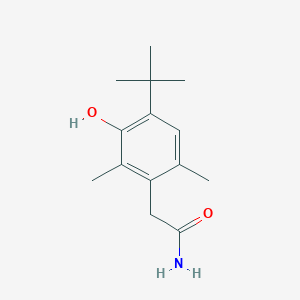

The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The safety assessment of ethyl 2-methyl-1,3-dioxolane-2-acetate, for instance, showed that it is not genotoxic and does not raise safety concerns for skin sensitization at current levels of use. It also has a margin of exposure (MOE) greater than 100 for repeated dose, developmental, and reproductive toxicity endpoints . The environmental impact of such compounds is also considered, with ethyl 2-methyl-1,3-dioxolane-2-acetate not being classified as persistent, bioaccumulative, and toxic (PBT) according to the IFRA Environmental Standards .

科学研究应用

合成和形成双肟配合物

研究已经导致了涉及2-甲基-2-[2-(2-甲基-1,3-二氧杂环戊烷-2-基)乙基]-1,3-二氧杂环戊烷衍生物的新化合物的合成,展示了它们与Co(II)、Ni(II)、Cu(II)和Zn(II)等金属形成单核配合物的潜力。这些配合物的结构分配得到各种分析技术的支持,表明它们在配位化学和材料科学中的可能应用(Canpolat & Kaya, 2005)。

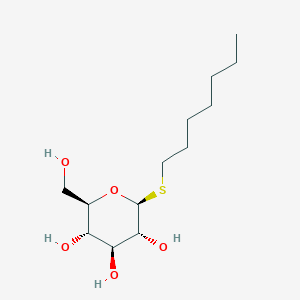

光催化合成1,3-二氧杂环戊烷

Makhmutov(2018)进行的研究展示了在汞灯照射下使用FeCl3–NaNO2/O2体系光催化合成未取代和2-甲基-1,3-二氧杂环戊烷,包括2-甲基-1,3-二氧杂环戊烷。这个过程突出了该化合物在高效合成环氧化物中的作用,可能在各种工业和制药应用中有用(Makhmutov, 2018)。

在乙二醇和1,2-丁二醇分离中的应用

Li等人(2016)探讨了在分离乙二醇(EG)和1,2-丁二醇(1,2-BDO)共沸物中应用醛缩反应的方法,这是通过合成气从草酸二甲酯合成EG的过程中的一个重要挑战。该研究为新的分离过程提供了关键的热力学数据,可能简化了EG的生产,并突显了该化合物在工业分离技术中的相关性(Li, Weijin, Li, & Gao, 2016)。

可再生汽油和燃料添加剂

Harvey、Merriman和Quintana(2016)研究了使用2,3-丁二醇合成高辛烷值汽油替代品,包括2-甲基-1,3-二氧杂环戊烷衍生物。该研究表明,这些化合物可以作为可持续的汽油调合组分、柴油含氧剂和工业溶剂,为可再生能源提供了一条道路(Harvey, Merriman, & Quintana, 2016)。

属性

IUPAC Name |

2-methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(11-5-6-12-9)3-4-10(2)13-7-8-14-10/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRSSQZISKCVNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCC2(OCCO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312120 |

Source

|

| Record name | 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane | |

CAS RN |

944-26-3 |

Source

|

| Record name | NSC250348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)

![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)

![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)